molecular formula C20H20O3 B11380479 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one

7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one

Cat. No.: B11380479
M. Wt: 308.4 g/mol
InChI Key: ATCWTPASWOWPFJ-UHFFFAOYSA-N
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Description

7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one is a complex organic compound with a unique structure that combines elements of benzofuran and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, Friedel-Crafts acylation, and other organic transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and chromene derivatives, such as:

Uniqueness

What sets 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one apart is its specific structural arrangement, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

12-methyl-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16(21)-pentaen-15-one

InChI

InChI=1S/C20H20O3/c1-11-18-16(13-7-4-5-9-17(13)22-18)10-15-12-6-2-3-8-14(12)20(21)23-19(11)15/h10H,2-9H2,1H3

InChI Key

ATCWTPASWOWPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC4=C3CCCC4)C5=C(CCCC5)C(=O)O2

Origin of Product

United States

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